[4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE
Description
[4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-18-5-7-19(8-6-18)15-25-10-12-26(13-11-25)22(28)20-4-3-9-27(16-20)31(29,30)21-14-23-24(2)17-21/h5-8,14,17,20H,3-4,9-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBCCQPVQRNIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the methylbenzyl group and the pyrazolylsulfonyl group. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the synthesis process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies involving cell signaling pathways, enzyme inhibition, or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, derivatives of piperazine compounds are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various conditions, such as neurological disorders or infections.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE: Known for its unique structure and diverse applications.
[4-(4-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE: Similar structure with a chlorine atom instead of a methyl group.
[4-(4-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE: Similar structure with a fluorine atom instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
